Phenyl acetimidate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
phenyl ethanimidate |
InChI |
InChI=1S/C8H9NO/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
GQAOAEZHNFTLFF-UHFFFAOYSA-N |
SMILES |
CC(=N)OC1=CC=CC=C1 |
Canonical SMILES |
CC(=N)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Acetimidate and Its Derivatives
Pinner Reaction and Related Acid-Catalyzed Approaches
The Pinner reaction, first described by Adolf Pinner in 1877, stands as a cornerstone for the synthesis of imidates. synarchive.comwikipedia.org It specifically involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, commonly referred to as a Pinner salt. wikipedia.org
The classic Pinner reaction is the primary method for preparing phenyl acetimidate hydrochloride. The synthesis involves treating a nitrile with an alcohol and a strong acid, typically anhydrous hydrogen chloride (HCl) gas. organic-chemistry.orgnih.gov In the specific case of this compound hydrochloride, benzonitrile (B105546) reacts with an alcohol in the presence of HCl. nih.govbeilstein-journals.org This process yields the corresponding imidate hydrochloride salt. nih.govunive.it
The mechanism begins with the protonation of the nitrile's nitrogen atom by the strong acid. beilstein-journals.orgnumberanalytics.com This activation step forms a highly electrophilic nitrilium cation, which is then susceptible to nucleophilic attack by the alcohol. nih.govbeilstein-journals.orgnumberanalytics.com A subsequent proton transfer results in the formation of the stable imidate hydrochloride, or Pinner salt. nih.gov Low temperatures are often employed during this reaction to prevent the thermodynamically unstable salt from eliminating to an amide and an alkyl chloride. wikipedia.org
Table 1: Pinner Reaction for Imidate Hydrochloride Synthesis
| Reactant 1 (Nitrile) | Reactant 2 (Alcohol) | Catalyst | Product | Key Conditions |
|---|---|---|---|---|
| Benzonitrile | Methanol/Ethanol | Anhydrous HCl | Methyl/Ethyl Phenylacetimidate Hydrochloride | Low temperature, anhydrous environment |
| Aliphatic Nitriles (e.g., Acetonitrile) | Primary or Secondary Alcohols | Anhydrous HCl | Alkyl Alkanimidate Hydrochloride | Anhydrous environment |
The Pinner reaction is a broadly applicable method for the synthesis of various carboximidates, not limited to this compound. numberanalytics.comrroij.com The core principle is the activation of the nitrile group, making it reactive toward nucleophiles. While strong protic acids like HCl are traditional activators, Lewis acids have also been shown to promote this transformation effectively. nih.govbeilstein-journals.org For instance, trimethylsilyl (B98337) triflate can serve as a Lewis acid catalyst, enabling the reaction between carbonitriles and primary alcohols to yield carboxylic esters via an imidate intermediate. nih.gov
The versatility of the Pinner reaction allows for the use of a wide range of nitriles (both aliphatic and aromatic) and alcohols (primarily primary and secondary) to produce a diverse library of carboximidate salts. nih.govbeilstein-journals.org These Pinner salts are themselves stable intermediates that can be isolated or used in subsequent reactions. organic-chemistry.org
Contemporary Synthetic Routes for N-Aryl Imidate Analogues
Modern synthetic chemistry has sought to improve upon classical methods, aiming for greater efficiency, milder conditions, and broader substrate scope. This is particularly evident in the synthesis of N-aryl imidate analogues, which are important building blocks in areas like glycosylation chemistry.
N-Phenyl trifluoroacetimidates are valuable glycosyl donors due to their increased stability. acs.org The key precursor for these compounds is 2,2,2-trifluoro-N-phenylacetimidoyl chloride. acs.orgbiosynth.com One established synthetic route involves the reaction of N-phenyltrifluoroacetamide with dichlorotriphenylphosphorane (B105816) in the presence of a base like triethylamine. chemicalbook.com This method converts the amide into the desired imidoyl chloride. The product is often a liquid that can be purified by flash chromatography. chemicalbook.com
These imidoyl chlorides are reactive species used to convert 1-hydroxyl sugars into glycosyl (N-phenyl)trifluoroacetimidate donors. acs.org This transformation is typically carried out in the presence of a weak base such as potassium carbonate.
A significant advancement in the synthesis of N-aryl imidate analogues is the development of purification-free methods. These routes enhance efficiency by eliminating the need for chromatographic purification of the imidoyl chloride intermediate. One such method for synthesizing 2,2,2-trifluoro-N-phenylacetimidoyl chloride and its derivatives employs phosphorus oxychloride (POCl₃) and pyridine. nih.gov This chlorodehydration of the corresponding N-aryl trifluoroacetamide (B147638) proceeds in high yield and the resulting imidoyl chloride can often be used directly in the next step without further purification. acs.orgnih.gov This approach is not only efficient but also applicable to a range of substituted N-aryl amides. acs.org
Another strategy involves the one-pot synthesis of multifunctional imidates from quinolinium salt derivatives, nitrosoarenes, and alcohols. rsc.org This metal-free catalytic method operates under mild conditions and provides excellent isolated yields for a wide variety of substrates, showcasing a green and efficient pathway to complex imidate structures. rsc.org
Table 2: Modern Synthesis of N-Aryl Imidate Precursors
| Target Compound | Starting Material | Reagents | Key Feature | Reference |
|---|---|---|---|---|
| 2,2,2-Trifluoro-N-phenylacetimidoyl chloride | N-Phenyltrifluoroacetamide | Dichlorotriphenylphosphorane, Et₃N | Standard lab-scale synthesis | chemicalbook.com |
| 2,2,2-Trifluoro-N-phenylacetimidoyl chloride | N-Phenyltrifluoroacetamide | POCl₃, Pyridine | Purification-free methodology | nih.gov |
| Multifunctional Fluorescent Imidates | Quinolinium salts, Nitrosoarenes, Alcohols | Metal-free catalyst | One-pot, high-yield synthesis | rsc.org |
Derivatization Strategies for Functionalized Phenyl Acetimidates
This compound and its hydrochloride salt are not merely synthetic endpoints but are versatile intermediates for creating a variety of other functional groups. Chemical derivatization involves converting a compound into a product with a different chemical structure, which can be useful for further synthesis or analysis. nih.gov
The Pinner salts (imidate hydrochlorides) are particularly useful for derivatization. Depending on the nucleophile used in the subsequent step, a range of products can be formed:
Hydrolysis with water leads to the formation of esters. wikipedia.org
Reaction with an excess of alcohol yields orthoesters. wikipedia.orgbeilstein-journals.org
Reaction with ammonia (B1221849) or an amine produces amidines. wikipedia.org
Furthermore, N-substituted imidates can be synthesized through various methods, such as the condensation of compounds containing a primary amine (NH₂) with orthoesters, a reaction often catalyzed by an acid. rroij.com Another common strategy is the direct O-alkylation of amides, though this can present challenges with competing N-alkylation. rroij.com These derivatization strategies significantly expand the synthetic utility of the core this compound structure.
Synthesis of Glycosyl N-Phenyltrifluoroacetimidate Donors
Glycosyl N-phenyltrifluoroacetimidates (PTFAI) have emerged as effective glycosyl donors in the synthesis of a wide array of oligosaccharides and glycoconjugates. acs.orgrsc.org Their utility is particularly noted in glycosidic coupling reactions involving "arming" sugar donors, ketose donors, and less nucleophilic acceptors. rsc.orgrsc.org
The preparation of these donors is generally achieved by reacting a 1-hydroxyl sugar with N-phenyl-2,2,2-trifluoroacetimidoyl chloride. acs.orgresearchgate.net This reaction is typically conducted in the presence of a base, such as potassium carbonate (K₂CO₃). acs.orgresearchgate.net The resulting glycosyl N-phenyltrifluoroacetimidates have demonstrated enhanced stability compared to other donor types, which helps in avoiding the formation of undesired glycosyl amide byproducts.
The glycosylation reactions using PTFAI donors are often catalyzed by a Lewis acid. Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be a mild, moisture-stable, and cost-effective catalyst for activating these donors. researchgate.net The choice of solvent and the specific protecting groups on the donor and acceptor molecules play a significant role in the yield and stereoselectivity of the glycosylation, allowing for the synthesis of both 1,2-trans and 1,2-cis glycosides. researchgate.net For instance, the use of a conformationally constrained glycosyl donor with a bulky isopropylidene group can enhance reactivity and alpha-selectivity in glycosylation. researchgate.net
Recent research has also explored variations of the N-aryl trifluoroacetimidate structure to improve stability and synthetic utility. For example, N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride has been found to have superior stability compared to the more common N-phenyl derivative. acs.org
Table 1: Synthesis of Glycosyl N-Phenyltrifluoroacetimidate Donors
| Reactants | Catalyst/Base | Key Findings |
| 1-Hydroxyl Sugar, N-Phenyl-2,2,2-trifluoroacetimidoyl Chloride | K₂CO₃ | Effective for preparing glycosyl donors. acs.orgresearchgate.net |
| Glycosyl N-(Phenyl)trifluoroacetimidate, Glycosyl Acceptor | Yb(OTf)₃ | Mild, moisture-stable catalyst for stereoselective glycosylation. researchgate.net |
| Glycosyl N-(Phenyl)trifluoroacetimidate, Alcohol | TMSOTf | Used in the synthesis of complex oligosaccharides and glycopeptides. rsc.org |
Preparation of Benzyl (B1604629) N-Phenyl-2,2,2-trifluoroacetimidate
Benzyl N-phenyl-2,2,2-trifluoroacetimidate is a stable and effective reagent for the O-benzylation of alcohols, including those that are sterically hindered or sensitive to basic conditions. oup.comoup.com This reagent offers an advantage over other benzylation agents, such as benzyl trichloroacetimidate (B1259523), due to its greater stability. oup.com
The synthesis of benzyl N-phenyl-2,2,2-trifluoroacetimidate involves the reaction of benzyl alcohol with N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of sodium hydride (NaH). oup.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂). oup.com Careful purification of the product using neutral silica (B1680970) gel is crucial for obtaining a reproducible and stable reagent. oup.comresearchgate.net The final product is a low-viscosity liquid at room temperature and is soluble in a wide range of organic solvents. oup.comresearchgate.net
The O-benzylation of alcohols using this reagent is catalyzed by an acid, commonly trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). oup.comoup.com The reaction proceeds under non-basic conditions, making it suitable for substrates with base-labile functional groups. oup.com For example, the benzylation of hydroxy esters can be achieved without racemization. oup.com The optimal solvent for this benzylation reaction has been identified as dimethoxyethane (DME) or 1,4-dioxane. oup.com
Table 2: Preparation and Use of Benzyl N-Phenyl-2,2,2-trifluoroacetimidate
| Step | Reactants | Reagents/Catalyst | Solvent | Key Details |
| Preparation | Benzyl alcohol, N-Phenyl-2,2,2-trifluoroacetimidoyl chloride | NaH | CH₂Cl₂ | The use of neutral silica gel for purification is important for stability. oup.comresearchgate.net |
| O-Benzylation | Alcohol, Benzyl N-phenyl-2,2,2-trifluoroacetimidate | TMSOTf | 1,4-Dioxane or DME | Effective for sterically hindered and base-sensitive alcohols. oup.comoup.com |
Reactivity and Mechanistic Studies of Phenyl Acetimidate
Hydrolysis and Aminolysis Pathways
The hydrolysis and aminolysis of imidates, including phenyl acetimidate, are fundamental reactions that involve nucleophilic attack at the imidate carbon. While specific kinetic studies on this compound are not extensively documented, the mechanisms can be understood by analogy to related esters and amides, such as phenyl acetate (B1210297) and phenyl acetamide (B32628). researchgate.net
The hydrolysis of this compound, under acidic or basic conditions, is expected to yield phenol (B47542) and acetamide, or their corresponding derivatives depending on the pH. The reaction proceeds through a tetrahedral intermediate formed by the addition of water or a hydroxide (B78521) ion to the carbon-nitrogen double bond. The stability and breakdown of this intermediate are governed by stereoelectronic effects and the pH of the medium. nih.gov In acidic solutions, the reaction is initiated by the protonation of the imidate nitrogen, which enhances the electrophilicity of the carbon atom for the subsequent attack by a water molecule. nih.gov Under basic conditions, the direct attack of a hydroxide ion is the key step.
Aminolysis follows a similar mechanistic pathway, with an amine acting as the nucleophile. The reaction of phenyl acetates with amines has been shown to proceed through a tetrahedral intermediate. researchgate.netnih.gov The rate-determining step can vary from the formation of this intermediate to its breakdown, depending on the basicity of the attacking amine. nih.gov For the aminolysis of phenyl acetate with ammonia (B1221849), computational studies suggest that the most favorable pathway is a general base-catalyzed stepwise mechanism where the nucleophilic attack is the rate-determining stage. researchgate.net The stability of the leaving group, in this case, the phenoxide ion, plays a significant role in the reaction energetics. researchgate.net
A general representation of the aminolysis of phenyl acetate is given by the following rate equation: v = [PA] [amine] (kOH-[OH-] + kn + kgb[amine] + kga[amine-H+]) researchgate.net
This equation accounts for catalysis by hydroxide ions, a neutral pathway, general base catalysis by the amine, and general acid catalysis by the protonated amine.
Nucleophilic Reactivity of Imidate Electrophiles
The carbon atom of the C=N double bond in this compound is electrophilic and is the primary site for nucleophilic attack. The reactivity of this electrophilic center is influenced by the nature of the substituents on the carbon, nitrogen, and oxygen atoms. In nucleophilic acyl substitution reactions, the general order of reactivity for carboxylic acid derivatives is influenced by the ability of the leaving group to depart. libretexts.org While not a traditional carboxylic acid derivative, the imidate group can be compared, with the phenoxy group acting as a potential leaving group.
The electrophilicity of the imidate carbon can be enhanced by electron-withdrawing groups on the phenyl ring or on the acetyl group. Conversely, electron-donating groups would decrease its reactivity toward nucleophiles.
Rearrangement Reactions Involving Phenyl Acetimidates
Phenyl acetimidates and their derivatives are known to undergo several types of rearrangement reactions, which are of significant synthetic utility.
The Overman rearrangement is a powerful -sigmatropic rearrangement that converts allylic alcohols into allylic amines via an allylic imidate intermediate. khanacademy.orgresearchgate.net While the reaction is most famously performed with allylic trichloroacetimidates, the principles can be extended to other allylic imidates. khanacademy.orgresearchgate.net The rearrangement of allylic non-halogenated acetimidates, which are structurally more similar to derivatives of this compound, has also been reported. nih.gov
The reaction is typically thermally or metal-catalyzed and proceeds through a concerted, chair-like six-membered transition state. researchgate.netlibretexts.org This high degree of organization in the transition state allows for excellent stereocontrol. The use of chiral catalysts can render the rearrangement enantioselective. researchgate.net A key advantage of using acetimidates over the more common trichloroacetimidates is the improved atom economy. nih.gov
| Parameter | Description |
| Reaction Type | -Sigmatropic Rearrangement |
| Reactant | Allylic Imidate (e.g., Allylic Phenylacetimidate derivative) |
| Product | Allylic Amide |
| Key Intermediate | Chair-like six-membered transition state |
| Catalysts | Heat, Pd(II) or Hg(II) salts |
The Chapman rearrangement involves the thermal intramolecular 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom in an aryl N-arylbenzimidate, yielding an N,N-diaryl-amide. researchgate.netresearchgate.net This reaction is a classic method for the synthesis of N,N-diaryl-amides.
While a direct example involving the simplest this compound is not prominent, the reaction of O-aryl N-aryl imidates serves as a direct analogue. The mechanism is understood to be an intramolecular nucleophilic aromatic substitution, proceeding through a four-membered transition state. The driving force for the rearrangement is the formation of a more stable amide C=O bond from the less stable imidate C=N bond.
As discussed in the context of the Overman rearrangement, the -sigmatropic rearrangement of allylic imidates is a cornerstone for the synthesis of allylic amines. researchgate.netnih.gov This transformation allows for the 1,3-transposition of alcohol and amine functionalities. The reaction of an allylic alcohol with a nitrile (like acetonitrile, the precursor to the acetimidate moiety) in the presence of a base generates the allylic acetimidate in situ, which then rearranges upon heating or with a catalyst to the corresponding allylic acetamide. libretexts.org Subsequent hydrolysis of the resulting amide furnishes the desired allylic amine.
Recent advancements have focused on developing catalytic and enantioselective versions of this rearrangement, broadening its applicability in the synthesis of complex, biologically active molecules. nih.gov
The intramolecular rearrangement of an O-phenyl acetimidate to an N-phenylacetamide represents a 1,3-shift of the acetyl group from the oxygen to the nitrogen atom. While this specific rearrangement is not as well-documented as the Chapman or Overman rearrangements, related transformations have been observed. For instance, the rearrangement of 2-chloro-N-aryl acetamides can lead to N-aryl glycines through a proposed 1,4-diarylpiperazine-2,5-dione intermediate, which involves intermolecular steps followed by ring-opening, rather than a direct intramolecular rearrangement. nih.gov
More complex rearrangements involving ring-opening and functionalization have also been reported to yield N-phenylacetamide derivatives from different starting materials. researchgate.net A direct thermal or catalytic intramolecular rearrangement of a simple this compound to N-phenylacetamide is less common, likely due to the thermodynamic stability of the starting imidate relative to potential transition states for such a migration.
Catalytic Activation and Reaction Mechanisms
The reactivity of this compound is unlocked through various catalytic systems. These catalysts activate the acetimidate functional group, rendering it susceptible to a range of chemical transformations. The following sections detail the mechanisms of these activations, categorized by the type of catalyst employed.
Lewis Acid-Catalyzed Transformations (e.g., TMSOTf, Yb(OTf)₃)
Lewis acids are effective catalysts for activating this compound and related compounds by coordinating to the nitrogen or oxygen atoms of the imidate group. This coordination enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack.
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful Lewis acid known for its ability to activate acetals and related functional groups. nih.govacs.org In the context of imidates, TMSOTf is proposed to activate the substrate by generating a highly reactive acyclic iminium ion or a related oxocarbenium ion intermediate. nih.govacs.org This transient species is then readily attacked by nucleophiles. The effectiveness of TMSOTf often stems from its dual role as both a Lewis acid and a thermodynamic silylating agent. acs.org For instance, in reactions involving silylated nucleophiles, TMSOTf can catalyze the isomerization of the nucleophile to a more reactive form concurrently with the activation of the electrophile. acs.org Studies comparing TMSOTf to other silyl-based Lewis acids, such as N-trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂), have shown that the latter can be even more effective in complexing with and activating carbonyl groups, suggesting the nature of the triflate counterion plays a significant role. researchgate.net
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) is another potent Lewis acid used in these transformations. nih.govnih.gov Lanthanide triflates are known for their high catalytic efficiency, which is attributed to their strong Lewis acidity and high electrophilicity. nih.gov When Yb(OTf)₃ coordinates to a substrate like an acetimidate, it significantly activates the carbonyl group, as evidenced by a red-shift in the C=O stretching frequency in IR spectroscopy. nih.gov The mechanism of catalysis can involve the formation of complexes with varying stoichiometries of substrate to the metal center, such as [Yb(Substrate)₃(OTf)]²⁺ or [Yb(Substrate)₂(OTf)₂]⁺. nih.gov The high charge state of these complexes can increase the acidity of adjacent protons, facilitating reactions that involve deprotonation steps. nih.gov Yb(OTf)₃ is valued for its compatibility with a wide range of functional groups and its ability to catalyze reactions under mild conditions. nih.govresearchgate.net
| Lewis Acid | Proposed Intermediate | Key Mechanistic Feature | Source |
|---|---|---|---|
| TMSOTf | Acyclic Iminium Ion / Oxocarbenium Ion | Acts as both a Lewis acid and a silylating agent, activating both electrophile and nucleophile. | nih.govacs.org |
| Yb(OTf)₃ | Coordinated Metal-Substrate Complex | High electrophilicity of Yb³⁺ strongly activates the C=O group and increases α-hydrogen acidity. | nih.gov |
Transition Metal-Catalyzed Reactions
Transition metals offer a diverse array of catalytic cycles that can be harnessed to perform unique transformations on this compound and its analogues, particularly allylic acetimidates.
Rhodium catalysis has been successfully employed for the asymmetric trifluoromethoxylation of allylic trichloroacetimidates, which serve as close analogues for phenyl acetimidates. chinesechemsoc.org This transformation represents a significant challenge due to the poor nucleophilicity of the trifluoromethoxide source. chinesechemsoc.org The reaction proceeds through a dynamic kinetic asymmetric transformation (DYKAT), allowing racemic starting materials to be converted into a single enantiomer of the product with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org
The proposed mechanism involves the use of a chiral diene-ligated rhodium(I) complex. chinesechemsoc.org This catalyst facilitates the ionization of the allylic acetimidate to form a symmetrical π-allyl-rhodium intermediate. This step allows for the racemization of the stereocenter. Subsequently, the trifluoromethoxylating reagent attacks the π-allyl complex. chinesechemsoc.org Density functional theory (DFT) calculations support a mechanism where the formation of the C-OCF₃ bond occurs via an outer-sphere nucleophilic attack on the rhodium complex. chinesechemsoc.orgchinesechemsoc.org This method provides chiral allylic trifluoromethoxy compounds in good yields and with high enantiomeric excess. chinesechemsoc.org
| Catalyst System | Reaction Type | Key Mechanistic Step | Outcome | Source |
|---|---|---|---|---|
| Chiral Diene / Rhodium Complex | Dynamic Kinetic Asymmetric Transformation (DYKAT) | Outer-sphere nucleophilic attack of OCF₃ on a π-allyl-rhodium intermediate. | High yields (52-97%) and enantioselectivity (up to 97% ee). | chinesechemsoc.orgchinesechemsoc.org |
Ruthenium(II) catalysts are versatile tools for C-H functionalization and can facilitate complex rearrangements. nih.govelsevierpure.com While direct rearrangements of this compound are not extensively documented, mechanistic studies on related substrates like phenylacetyl esters provide a plausible pathway. nih.gov A proposed catalytic cycle involves a Ru(II)/Ru(IV) manifold for C-H oxygenation, which could be adapted for rearrangements. nih.gov
The mechanism commences with the coordination of the substrate to the Ru(II) center via a weakly coordinating oxygen atom. nih.gov This is followed by a kinetically relevant C-H activation step, forming a six-membered ruthenacycle intermediate. This intermediate is then oxidized by an external oxidant, such as a hypervalent iodine reagent, to a Ru(IV) species. The final step is a reductive elimination from the Ru(IV) center, which forms the new C-O bond and regenerates the active Ru(II) catalyst. nih.gov This powerful strategy allows for site-selective functionalization under mild conditions. nih.gov
Gold(I) complexes are highly effective catalysts for glycosylation reactions, prized for their mildness and unique reactivity, often stemming from their high affinity for alkynes. nih.govrsc.org In this context, glycosyl acetimidates, including phenyl and more commonly trichloroacetimidates, act as potent glycosyl donors. rsc.org
The general mechanism for gold(I)-catalyzed glycosylation involves the activation of the glycosyl donor by the cationic gold(I) catalyst. rsc.orgacs.org In the case of donors containing an alkyne, the gold catalyst coordinates to the carbon-carbon triple bond, which facilitates the departure of the leaving group (the acetimidate portion). rsc.orgacs.org This process generates a key glycosyl oxocarbenium ion intermediate. rsc.org This highly electrophilic species is then intercepted by a nucleophilic alcohol (the glycosyl acceptor), leading to the formation of the glycosidic bond. rsc.org The stereochemical outcome is often influenced by factors such as neighboring group participation from substituents on the sugar ring. rsc.org This methodology has proven to be extremely versatile, enabling the synthesis of complex glycans and glycoconjugates. acs.org
Role in Native Chemical Ligation Mechanistic Probes (e.g., Phenyl α-Selenoesters)
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, involving the reaction of a C-terminal peptide thioester with an N-terminal cysteine-containing peptide to form a native peptide bond. nih.govnih.govmdpi.com The mechanism proceeds in two steps: a reversible thiol-thioester exchange to form a transient thioester-linked intermediate, followed by a rapid, irreversible intramolecular S-to-N acyl shift. nih.gov Direct observation of the transient intermediate is difficult because the second step is typically much faster than the first, preventing its accumulation. nih.govnih.gov
| Ligating Residue (Xaa in LYRA-Xaa-COSePh) | k₁ (Intermolecular Rate Constant) (M⁻¹s⁻¹) | k₂ (Intramolecular Rate Constant) (s⁻¹) | Key Observation | Source |
|---|---|---|---|---|
| Proline | 0.72 ± 0.03 | 0.031 ± 0.001 | The intermolecular reaction is slower and likely rate-limiting. | researchgate.net |
| Alanine / Valine | Not specified | Not specified | The use of selenoesters allows for the buildup of the reaction intermediate for quantification. Steric hindrance in bulky residues (like valine) significantly impacts the rearrangement rate. | nih.govnih.gov |
Stereochemical Control and Directing Group Effects
The stereochemical outcome of glycosylation reactions is a critical aspect of carbohydrate chemistry, determining the spatial arrangement of the newly formed glycosidic bond. The use of this compound and its derivatives as glycosyl donors offers several strategies to control this stereochemistry, influencing the formation of either 1,2-cis or 1,2-trans products. This control is achieved through a combination of neighboring group participation, the use of remote directing groups, and the application of chiral catalysts.
The formation of a glycosidic bond involves the reaction of a glycosyl donor with a glycosyl acceptor, typically promoted by an activator. rsc.org Upon activation, a reactive oxocarbenium ion intermediate is often formed. rsc.org The stereochemistry of the resulting linkage, relative to the substituent at the C-2 position, is defined as either cis or trans. rsc.org
The synthesis of 1,2-trans glycosides is often reliably achieved through a mechanism known as neighboring group participation. umsl.edunih.gov When a participating protecting group, such as an acyl group (e.g., acetyl or benzoyl), is present at the C-2 position of the glycosyl donor, it can attack the transient oxocarbenium ion. This forms a stable bicyclic acyloxonium intermediate that effectively blocks one face of the pyranose ring. rsc.orgumsl.edunih.gov Consequently, the incoming glycosyl acceptor can only attack from the opposite face, leading to the exclusive or predominant formation of the 1,2-trans product. umsl.edunih.gov
Conversely, achieving 1,2-cis glycosylation is significantly more challenging because it requires the absence of a participating group at C-2. nih.govru.nl In this scenario, a non-participating group, such as an ether (e.g., benzyl (B1604629) ether), is used. However, the lack of a participating group alone does not guarantee stereoselectivity, and reactions may yield a mixture of anomers. rsc.orgnih.gov Various strategies have been developed to favor the 1,2-cis product, including the use of specific solvent systems, additives, and chiral auxiliaries. nih.govnih.govnih.gov For example, ether solvents can promote the formation of 1,2-cis linkages. nih.gov
The choice of the imidate donor itself, such as a trichloroacetimidate (B1259523) versus an N-phenyltrifluoroacetimidate (PTFAI), can also influence stereoselectivity in concert with other factors like the promoter and reaction conditions. nih.gov
Table 1: Influence of C-2 Auxiliary on Glycosylation Stereoselectivity This table illustrates how the stereochemistry of a chiral auxiliary at the C-2 position of a glycosyl imidate donor directs the outcome of the glycosylation, leading to either the 1,2-cis or 1,2-trans product.
| C-2 Auxiliary Configuration | Glycosyl Acceptor | Promoter | Product Ratio (α:β / cis:trans) | Yield (%) | Ref |
|---|---|---|---|---|---|
| (S)-Mandelate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | 20:1 | 85 | umsl.edu |
| (R)-Mandelate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | 1:5 | 88 | umsl.edu |
| (S)-Phenylthiomethylbenzyl ether | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf | >50:1 (exclusive α) | 86 | umsl.edu |
Beyond the immediate influence of the C-2 substituent, functional groups located at more distant positions on the glycosyl donor can also exert stereochemical control. This "remote directing group" capability is a powerful tool for achieving high selectivity in glycosylation. The N-phenyltrifluoroacetimidate (PTFAI) group, while primarily serving as a leaving group, has been shown to function as a remote directing group to achieve highly α-selective (1,2-cis) glycosylations. acs.org
Glycosyl N-phenyltrifluoroacetimidates have proven advantageous in the synthesis of a wide array of oligosaccharides. acs.orgrsc.org These donors are particularly effective with less nucleophilic acceptors and for the coupling of "arming" sugar donors, which are electronically activated for higher reactivity. rsc.org The key reagent for preparing these donors is 2,2,2-trifluoro-N-phenylacetimidoyl chloride. acs.orgnih.gov
The mechanism of remote direction by the PTFAI group involves its ability to influence the trajectory of the incoming glycosyl acceptor. This effect, combined with other factors such as solvent and temperature, can override the inherent stereoelectronic preferences of the reaction, leading to high selectivity for the otherwise difficult-to-obtain 1,2-cis linkage. acs.org This strategy showcases the dual functionality of the imidate group, acting as both an activating group for the anomeric carbon and a stereodirecting element.
This compound and its derivatives can participate in asymmetric synthesis, where a chiral catalyst influences the reaction to produce an enantiomerically enriched product. frontiersin.orgnih.gov This approach is a cornerstone of modern chemistry for creating chiral molecules with high selectivity. frontiersin.orgnih.gov
In the context of imidate chemistry, one notable application is the catalytic asymmetric transformation of (E)-2-alkene-1-ols into enantioenriched branched allylic aryl ethers. nih.gov In these reactions, the alcohol is first converted to its trichloroacetimidate derivative, which then reacts with a phenol in the presence of a chiral catalyst. nih.gov While this example uses a trichloroacetimidate, the principle extends to other imidates and highlights their role as key intermediates in catalyst-controlled asymmetric C-O bond formation.
Another strategy involves the use of chiral phase-transfer catalysts to mediate the umpolung (reactivity inversion) of imines. nih.gov For instance, cinchona alkaloid-derived catalysts can deprotonate N-benzyl imines to form 2-azaallyl anions, which then react with high diastereo- and enantioselectivity. nih.gov This has been applied to the synthesis of chiral γ-amino ketones from imines and enones. nih.gov
Furthermore, chiral organocatalysts, such as those derived from thiourea (B124793), have been developed for the mild activation of glycosyl imidate donors, including N-phenyltrifluoroacetimidates. nih.gov These hydrogen-bond donor catalysts can facilitate glycosylation with broad substrate scope and controllable stereoselectivity under exceptionally mild conditions, providing a reliable method for synthesizing challenging glycosides. nih.gov The development of chiral catalysts that can differentiate between the enantiotopic faces of the reacting partners enables the synthesis of complex chiral structures from simple, prochiral starting materials. nih.govacs.orgmdpi.com
Applications of Phenyl Acetimidate in Advanced Organic Synthesis
Glycosylation Chemistry and Oligosaccharide Synthesis
The field of carbohydrate chemistry heavily relies on efficient methods for forming glycosidic linkages, the fundamental bonds connecting monosaccharide units. Phenyl acetimidates, particularly N-phenyl trifluoroacetimidates (PTFAI), have proven instrumental in this area, acting as effective glycosyl donors.
N-Phenyl trifluoroacetimidates (PTFAI) are recognized for their efficacy as glycosyl donors in catalytic glycosylation reactions. Their activation can be achieved through various promoters, with Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) and Trimethylsilyl (B98337) triflate (TMSOTf) being commonly employed. These systems offer advantages in terms of reaction mildness and selectivity.
Catalytic Activation: PTFAI donors can be efficiently activated by Lewis acids like Yb(OTf)₃ under mild conditions, enabling selective activation in the presence of other imidate donors researchgate.net. This selectivity is crucial for sequential glycosylation steps.
Stereodirecting Capabilities: PTFAI groups can function as stereodirecting groups, promoting highly stereoselective 1,2-cis α-glycosylation reactions, particularly when the leaving group is positioned at the anomeric center or remotely researchgate.net. The remote participation of groups like 6-OPTFAI has been characterized through low-temperature NMR spectroscopy, revealing the formation of crucial bridged bicyclic oxazepinium ion intermediates researchgate.net.
Organocatalysis: The use of charged thiourea (B124793) hydrogen-bond-donor catalysts with PTFAI donors has demonstrated a mild and efficient glycosylation system, achieving high yields and controllable stereoselectivity for various glycosidic linkages (O-, C-, S-, and N-glycosides) nih.gov.
| Glycosyl Donor Type | Promoter/Catalyst | Acceptor Type | Yield | Stereoselectivity | Reference |
| PTFAI | TMSOTf | Various | Excellent | High α-selectivity | researchgate.net |
| PTFAI | Yb(OTf)₃ | Various | Good to Excellent | Tunable | nih.gov, researchgate.net |
| PTFAI | TMSOTf | Linalool | Good | Not specified | researchgate.net |
| PTFAI | Lewis Acids | Various | Good to Excellent | Not specified | rsc.org |
The synthesis of complex oligosaccharides often benefits from convergent strategies, where smaller, well-defined oligosaccharide fragments are coupled together. PTFAI donors are amenable to such approaches, contributing to the efficient assembly of larger carbohydrate structures.
One-Pot Assembly: PTFAI donors have been utilized in one-pot sequential glycosylation strategies, allowing for the efficient assembly of trisaccharides. The selective activation of different PTFAI donors using catalysts like Yb(OTf)₃ facilitates the stepwise construction of complex targets without intermediate purification researchgate.net.
Fragment Coupling: While specific examples detailing the use of PTFAI in large-scale convergent syntheses are still emerging, the inherent reactivity and selectivity of PTFAI donors make them suitable for fragment coupling in the preparation of complex glycans, such as those found in biologically relevant molecules researchgate.netresearchgate.net.
Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins, lipids, or other biomolecules, play vital roles in biological recognition and signaling. PTFAI derivatives are employed in the synthesis of building blocks for these structures.
Building Block Synthesis: Galactopyranosyl trifluoro-(N-phenyl)acetimidate derivatives have been synthesized and utilized in the context of glycoconjugate formation and the fabrication of glycan microarrays tandfonline.com.
Versatile Linkage Formation: The ability of PTFAI-mediated glycosylation to form O-, C-, S-, and N-glycosidic bonds broadly supports the construction of diverse glycoconjugates nih.gov.
O-Alkylation and Protecting Group Strategies
Phenyl acetimidates, particularly in their trifluoroacetimidate forms, also find application in the selective protection of hydroxyl groups, primarily through benzylation.
The introduction of benzyl (B1604629) (Bn) and related groups (e.g., p-methoxybenzyl, PMB) is a common strategy for protecting hydroxyl functionalities in organic synthesis due to their stability and diverse deprotection methods. Phenyl acetimidate derivatives can serve as efficient benzylating agents.
Direct Benzylation: N-Phenyl trifluoroacetimidates have been reported as stable reagents for the O-benzylation of alcohols researchgate.net. These reagents can react with hydroxyl groups under mild acidic catalysis to form benzyl ethers. While trichloroacetimidates are also used for benzylation, PTFAI derivatives offer an alternative, potentially with different reactivity profiles researchgate.netorgsyn.org.
Chemoselective Benzylation: The benzylation of alcohols using PTFAI derivatives can be achieved chemoselectively, even in the presence of other functional groups, such as carboxylic acids, by employing appropriate catalysts and scavengers like magnesium oxide (MgO) researchgate.netorgsyn.orgorgsyn.org.
| Alcohol Substrate | Benzylating Agent | Catalyst/Conditions | Yield | Notes | Reference |
| Various Alcohols | Benzyl N-Phenyl-2,2,2-trifluoroacetimidate | Acid catalysis | Good | Direct benzylation | researchgate.net |
| Various Alcohols | Benzyl N-Phenyl-2,2,2-trifluoroacetimidate | Acid catalysis/MgO | Good to High | Chemoselective | orgsyn.org, orgsyn.org |
| Sensitive Alcohols | Benzyl N-Phenyl-2,2,2-trifluoroacetimidate | Mild conditions | Not specified | Alternative to traditional methods | researchgate.net |
Orthogonal protecting group strategies are essential for complex syntheses, allowing for the selective removal of one protecting group without affecting others. While phenyl acetimidates are primarily known as leaving groups in glycosylation, the PTFAI moiety itself can be considered in protecting group strategies.
Selective Cleavage: The N-phenyl trifluoroacetimidate (PTFAI) group, when installed at the anomeric position or elsewhere, can be selectively cleaved under specific conditions, contributing to orthogonal protection schemes researchgate.net. This selective removal is vital for stepwise functionalization.
Compound Name Index
Benzyl N-Phenyl-2,2,2-trifluoroacetimidate (PTFAI)
Galactopyranosyl trifluoro-(N-phenyl)acetimidate
this compound
Computational and Theoretical Investigations of Phenyl Acetimidate Systems
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. While direct DFT studies on phenyl acetimidate are not extensively documented in readily available literature, the principles are well-established through studies of analogous compounds like N-phenyl diacetamide (B36884) and other acetamide (B32628) derivatives.
A computational study on the decomposition mechanisms of N-substituted diacetamides highlights the utility of DFT. Research shows that for N-phenyl diacetamide, the phenyl group's orientation influences the reaction's activation energy. The perpendicular orientation of the phenyl group relative to the C(O)NC(O) plane was found to prevent electron delocalization with the aromatic ring. This lack of delocalization results in a significantly higher experimental activation energy for decomposition (around 190 kJ/mol) compared to when the substituent is a simple hydrogen (151.3 ± 2.7 kJ/mol). DFT calculations, particularly using functionals like LC-BLYP with a def2-TZVP basis set, have been shown to accurately reproduce these experimental findings.
Table 1: Calculated vs. Experimental Activation Energies for N-Diacetamide Pyrolysis This table showcases how different DFT functionals compare in calculating the activation energy for the pyrolysis of N-diacetamide, illustrating the method's utility in studying reaction energetics.
| DFT Functional (with def2-TZVP basis set) | Calculated Activation Energy (kJ/mol) | Experimental Activation Energy (kJ/mol) |
|---|---|---|
| B1LYP | 165.7 | 151.3 ± 2.7 |
| B3PW91 | 166.5 | 151.3 ± 2.7 |
| CAMB3LYP | 162.3 | 151.3 ± 2.7 |
| LC-BLYP | 152.3 | 151.3 ± 2.7 |
| X3LYP | 166.5 | 151.3 ± 2.7 |
These studies demonstrate that DFT can effectively model the substituent effects on reaction pathways. A similar approach applied to this compound would involve mapping the reaction coordinates for processes like hydrolysis or thermal rearrangements, calculating the energies of intermediates and transition states to predict the most favorable reaction pathway.
Kinetic Modeling and Rate Determinations
Kinetic modeling is essential for understanding and predicting the rates of chemical reactions. It involves developing mathematical models that describe the relationship between reactant concentrations and reaction rate. These models are validated by experimental data and can be complemented by computational studies to determine rate coefficients.
For instance, the kinetics of the reaction between phenyl radicals and ethyl acetate (B1210297)—a structurally related ester—were investigated using both experimental (cavity ring-down spectroscopy) and computational methods. The experimental results in the temperature range of 258-358 K yielded an Arrhenius expression. Concurrently, computational investigations using canonical variational transition-state theory (CVT/SCT) provided a theoretical rate coefficient. Both experimental and theoretical approaches found good agreement at 298 K and showed a negative temperature dependency.
Table 2: Experimental and Theoretical Kinetic Data for the Reaction of Phenyl Radical with Ethyl Acetate This table compares the experimentally determined and theoretically calculated kinetic parameters for a reaction involving a phenyl group and an acetate moiety, highlighting the synergy between experimental and computational kinetics.
| Parameter | Experimental (258-358 K) | Theoretical (200-400 K) |
|---|---|---|
| Arrhenius Expression | k = (9.33 ± 0.11) × 10⁻¹⁶ exp[(883.7 ± 181.0)/T] cm³ molecule⁻¹ s⁻¹ | k = (7.68 ± 0.12) × 10⁻¹⁷ exp[(1731.6 ± 216.0)/T] cm³ molecule⁻¹ s⁻¹ |
| Rate Coefficient at 298 K | (2.20 ± 0.12) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 2.45 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ |
Kinetic studies on the enzymatic synthesis of esters like propyl-phenyl acetate and pentyl acetate also provide relevant models. These studies often employ Ping-Pong Bi-Bi mechanisms, sometimes modified to account for enzyme deactivation, to fit experimental data. Such kinetic models are crucial for process optimization in synthetic chemistry. For this compound, similar integrated experimental and computational approaches would be invaluable for determining rate constants for its synthesis and subsequent reactions.
Intermolecular and Intramolecular Interactions (e.g., Cation–π Interactions in Catalysis)
The phenyl group in this compound is a key participant in various non-covalent interactions that dictate molecular recognition, conformation, and catalytic processes. Among the most significant of these is the cation–π interaction.
The cation–π interaction is a strong, noncovalent force between a cation and the electron-rich face of a π system, like a benzene (B151609) ring. wikipedia.org Its strength can be comparable to hydrogen bonds and salt bridges. wikipedia.org This interaction is fundamental in both biological systems, such as in enzyme active sites, and in synthetic small-molecule catalysis. wikipedia.orgnih.gov Computational studies have been vital in quantifying these interactions. For example, the gas-phase binding enthalpy between a potassium ion (K⁺) and benzene is a significant 19 kcal/mol. nih.gov
In the context of catalysis, cation–π interactions can stabilize transition states or hold a substrate in a specific orientation. wikipedia.org Theoretical studies on protonated ω-phenylalkylamines (C₆H₅(CH₂)ₙNH₃⁺) show that for chain lengths of n=2-4, the most stable conformation is a folded structure. acs.org This folding allows for an intramolecular cation–π interaction between the ammonium (B1175870) group (the cation) and the phenyl ring. acs.org This interaction, essentially an ionic NH⁺–π hydrogen bond, is confirmed by comparing experimental IRMPD spectra with DFT-calculated spectra. acs.org The phenyl group of this compound would be expected to engage in similar stabilizing interactions with nearby cationic species or cationic centers within a catalyst, influencing reaction stereoselectivity and efficiency. nih.gov
Beyond cation–π forces, other interactions like CH–π and π–π stacking also play a role. CH–π interactions, where a C-H bond acts as a weak acid interacting with a π system, are crucial for the architecture of many molecular systems. nih.gov
Table 3: Gas Phase Association Enthalpies for Cations with Benzene This table illustrates the strength of the cation-π interaction, a key non-covalent force relevant to the phenyl group of this compound.
| Cation | Association Enthalpy (ΔH°) with Benzene (kcal/mol) |
|---|---|
| Li⁺ | 38.3 |
| Na⁺ | 28.0 |
| K⁺ | 19.2 |
Conformational Analysis and Isomerism (e.g., E/Z Isomers)
The presence of a carbon-nitrogen double bond (C=N) in the imidate group of this compound gives rise to geometric isomerism. This type of stereoisomerism is due to the restricted rotation around the C=N double bond. studymind.co.uk The isomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together).
The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For each atom of the double bond, the attached groups are assigned a priority based on atomic number—the higher the atomic number, the higher the priority. chemguide.co.uk
If the two highest-priority groups are on the same side of the double bond, the isomer is designated Z. studymind.co.ukchemguide.co.uk
If the two highest-priority groups are on opposite sides of the double bond, the isomer is designated E. studymind.co.ukchemguide.co.uk
For this compound, the C=N double bond has a phenyl group and a methyl group attached to the carbon, and an oxygen group (as part of the ester) and a lone pair/hydrogen on the nitrogen. Applying the CIP rules would allow for the unambiguous assignment of the E and Z configurations. Computational methods like DFT are also used to determine the relative stabilities of these isomers, predicting which conformer is likely to be more abundant under given conditions. nih.gov
Table 4: Cahn-Ingold-Prelog (CIP) Priority Rules for E/Z Isomerism This table outlines the fundamental rules used to assign E/Z configuration to isomers like those of this compound.
| Rule | Description | Example Application |
|---|---|---|
| 1. Atomic Number | Higher atomic number of the atom directly attached to the double bond gets higher priority. | Br > Cl > O > N > C > H |
| 2. Next Atom | If there is a tie, move to the next atoms along the chain until a point of difference is found. | -CH₂CH₃ has higher priority than -CH₃ |
| 3. Multiple Bonds | Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. | -CHO is treated as C being bonded to (O, O, H) |
Future Directions and Emerging Research Avenues
Development of Novel Phenyl Acetimidate Reagents
Future research will likely focus on designing and synthesizing new this compound derivatives with tailored properties. This includes incorporating novel substituents on the phenyl ring or the ester/alkyl portion to fine-tune reactivity, stability, and selectivity. For instance, exploring aryl substituents beyond simple phenyl groups, such as those with electron-donating or electron-withdrawing effects, could lead to reagents with enhanced performance in specific transformations, like the N-2,4-dichlorophenylacetimidoyl congener showing superior stability compared to its N-phenyl analogue in glycosylation. acs.org The development of chiral phenyl acetimidates could also unlock new avenues in asymmetric synthesis.
Green Chemistry Approaches in Imidate Synthesis and Application
There is a growing emphasis on developing environmentally benign methods for synthesizing and utilizing phenyl acetimidates. This involves exploring solvent-free reactions, using renewable feedstocks, developing catalytic processes that minimize waste, and improving atom economy. Research into purification-free preparation methods for key intermediates like 2,2,2-trifluoro-N-phenylacetimidoyl chloride exemplifies this trend, aiming to reduce reliance on energy-intensive purification techniques. acs.org Applying phenyl acetimidates in greener reaction media, such as water or bio-based solvents, and developing biodegradable derivatives are also promising areas.
Expansion of Catalytic Systems for Imidate Transformations
The efficiency and selectivity of reactions involving phenyl acetimidates are heavily dependent on the catalytic systems employed. Future research will explore novel catalysts, including organocatalysts, metal-organic frameworks (MOFs), and immobilized enzymes, to achieve higher yields, improved stereocontrol (e.g., in glycosylation), and broader substrate scope. For example, the use of Lewis acids like Ytterbium(III) triflate for activating glycosyl N-(phenyl)trifluoroacetimidates has shown promise in stereoselective glycosylation. researchgate.net The development of catalytic systems that are recyclable, robust, and operate under mild conditions will be a key focus. Research into hydrogen bond donor catalysts for activating glycosyl imidates also represents an emerging area. nih.govfrontiersin.org
Bio-inspired Synthetic Applications
The inherent biological relevance of molecules synthesized using phenyl acetimidates, particularly in glycobiology, drives interest in bio-inspired applications. This includes mimicking natural biosynthetic pathways or developing synthetic strategies that mirror biological processes. For example, exploring the use of phenyl acetimidates in the synthesis of complex oligosaccharides found in cell surfaces or in the development of biomimetic materials for drug delivery or diagnostics could be significant. The ability of certain phenyl acetimidates to functionalize biomolecules ontosight.ai also opens doors for creating novel bioconjugates with therapeutic or diagnostic potential.
Compound Name List:
this compound (general class)
N-Phenyl trifluoroacetimidate
Methyl 2-(2,4-dichlorophenyl)acetimidate
Methyl 4-azidophenylacetimidate
Benzyl (B1604629) 2,2,2-Trifluoro-N-phenylacetimidate
2,2,2-Trifluoro-N-phenylacetimidoyl chloride
Phenyl acetate (B1210297)
Acetanilide (N-phenylacetamide)
Ethyl acetimidate hydrochloride
Q & A
Q. What synthetic methodologies are recommended for preparing phenyl acetimidate derivatives in organic chemistry?
this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, methyl acetimidate reacts with Boc-protected lysine derivatives using triethylamine (TEA) in dimethylformamide (DMF) to form iminomethyl intermediates . Alternative routes involve ethyl acetimidate in ethanol with sodium hydroxide, followed by deprotection under acidic conditions. Critical factors include reagent purity, inert atmosphere handling, and controlled reaction times to minimize side reactions. Yields depend on stoichiometric ratios and temperature optimization .
Q. How can this compound’s hygroscopicity be managed during storage and experimentation?
this compound hydrochloride derivatives are hygroscopic and require storage at −20°C in airtight containers under desiccant . Experimental handling should occur in anhydrous solvents (e.g., dry DMF or dichloromethane) within gloveboxes or Schlenk lines to prevent hydrolysis. Pre-drying reagents and solvents over molecular sieves is recommended.
Q. What spectroscopic techniques are most effective for characterizing this compound adducts?
Key techniques include:
- NMR Spectroscopy : To confirm acetimidate group incorporation via characteristic imine proton shifts (δ 8.5–9.5 ppm) and carbon resonances (C=N ~160 ppm).
- FT-IR Spectroscopy : Detection of C=N stretches (~1650 cm⁻¹) and absence of precursor carbonyl peaks.
- Mass Spectrometry (ESI-MS) : Verification of molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolving bond lengths (e.g., Re–CO distances in coordination complexes) to confirm structural integrity .
Advanced Research Questions
Q. How can discrepancies in reported structural data for this compound complexes be resolved?
Contradictions in bond lengths or trans-influence effects (e.g., in rhenium tricarbonyl complexes) require comparative crystallographic analysis under standardized conditions. For instance, Re–CO bond distances trans to acetimidate ligands show minimal variation (~1.90–1.93 Å), while trans to fluoride ligands, they shorten significantly (~1.902 Å) . Researchers should replicate studies using identical synthetic protocols and refine data with software like SHELXL to ensure accuracy.
Q. What strategies improve reproducibility in this compound-based surface-enhanced Raman spectroscopy (SERS) studies?
Reproducibility challenges arise from substrate variability. To address this:
- Use electrochemical deposition to prepare uniform metallic (Ag/Au) nanoparticles.
- Validate substrates with control molecules (e.g., pyridine) to confirm enhancement factors.
- Apply multivariate analysis (e.g., PCA or PLS) to deconvolute overlapping SERS peaks and extract this compound-specific signals .
Q. How should researchers design experiments to assess this compound’s stability under catalytic conditions?
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., lit. mp 105–107°C with decomposition ).
- Kinetic Studies : Track reaction progress via HPLC under varying pH, temperature, and solvent polarities.
- Control Experiments : Compare stability against analogs (e.g., methyl vs. ethyl acetimidate) to identify substituent effects .
Q. What statistical approaches are critical for analyzing pharmacological data involving this compound derivatives?
- Use ANOVA or t-tests to compare dose-response curves (e.g., IC₅₀ values) between derivatives.
- Report standard deviations for triplicate measurements and justify significant figures based on instrument precision (e.g., ±0.01 mg/mL for HPLC) .
- Apply regression models to correlate structural modifications (e.g., alkyl chain length) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
